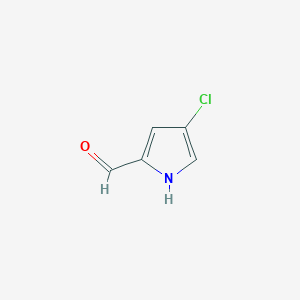

4-クロロ-1H-ピロール-2-カルバルデヒド

説明

4-Chloro-1H-pyrrole-2-carbaldehyde is a compound with the molecular formula C5H4ClNO . It is a pale yellow to yellowish powder that belongs to the class of pyrroles. It is widely used as an intermediate in the synthesis of a broad range of potential products, including novel antitumor and antimicrobial agents, and polymer materials.

Synthesis Analysis

The synthesis of pyrrole derivatives, including 4-Chloro-1H-pyrrole-2-carbaldehyde, often involves the condensation of glucose and amino acid derivatives in vitro . Various synthetic strategies have been reported, including ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrole rings .

Molecular Structure Analysis

The molecular structure of 4-Chloro-1H-pyrrole-2-carbaldehyde consists of a pyrrole ring with a chlorine atom attached at the 4-position and a formyl group (carbaldehyde) at the 2-position .

Chemical Reactions Analysis

Pyrrole derivatives, including 4-Chloro-1H-pyrrole-2-carbaldehyde, can undergo various chemical reactions. For instance, they can participate in the Paal-Knorr pyrrole synthesis, a reaction that involves the condensation of a 1,4-diketone or α-aminoketone to yield a pyrrole .

Physical and Chemical Properties Analysis

4-Chloro-1H-pyrrole-2-carbaldehyde has an average mass of 129.544 Da and a monoisotopic mass of 128.998138 Da .

科学的研究の応用

医薬品: バイオマーカー開発

4-クロロ-1H-ピロール-2-カルバルデヒド: は、糖尿病の病態生理学において重要な役割を果たす、高度糖化最終産物(AGEs)の形成に関与していることが示唆されている 。ピラリンなどのバイオマーカーの合成における役割は、糖尿病の早期発見と管理に不可欠であり、医学研究において貴重な化合物となっている。

農業: 天然物の合成

4-クロロ-1H-ピロール-2-カルバルデヒドを含むピロール-2-カルバルデヒドの誘導体は、真菌や植物などの天然資源から単離されている 。これらの化合物は、天然の殺虫剤や成長調整剤の開発における潜在的な用途について研究されており、持続可能な農業慣行に貢献している。

工業化学: 化学中間体

この化合物は、より複雑な化学物質の合成における中間体として役立っている。 その反応性は、工業化学において、染料、医薬品、農薬に使用されるさまざまなピロール誘導体の製造に利用されている .

将来の方向性

作用機序

Target of Action

4-Chloro-1H-pyrrole-2-carbaldehyde, a derivative of pyrrole-2-carboxaldehyde, is a nitrogen-containing heterocyclic compound . Pyrrole-2-carboxaldehyde derivatives have been found to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It’s known that pyrrole-2-carboxaldehyde can interact with various biological targets, leading to changes in cellular functions .

Biochemical Pathways

Pyrrole-2-carboxaldehyde derivatives, including 4-Chloro-1H-pyrrole-2-carbaldehyde, can affect various biochemical pathways . For instance, pyrraline, a well-known diabetes molecular marker, which is produced after sequential reactions in vivo, has a Py-2-C skeleton . This indicates that molecules containing this skeleton, like 4-Chloro-1H-pyrrole-2-carbaldehyde, could potentially influence the biochemical pathways related to diabetes.

Result of Action

Given the wide range of biological activities exhibited by pyrrole-2-carboxaldehyde derivatives, it’s likely that 4-chloro-1h-pyrrole-2-carbaldehyde could have significant effects at the molecular and cellular levels .

特性

IUPAC Name |

4-chloro-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO/c6-4-1-5(3-8)7-2-4/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJKVFXJNGRIGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506523 | |

| Record name | 4-Chloro-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33515-58-1 | |

| Record name | 4-Chloro-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

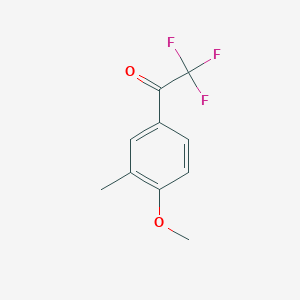

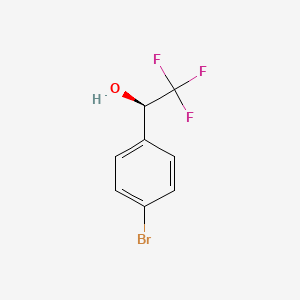

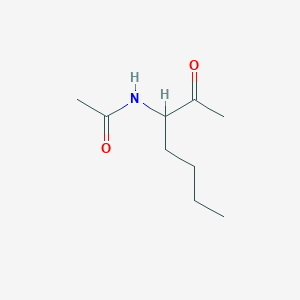

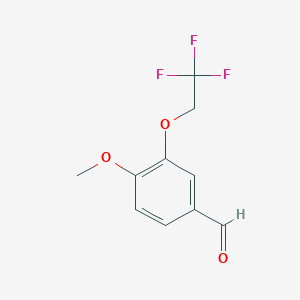

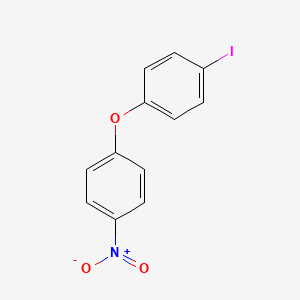

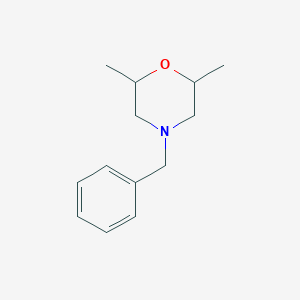

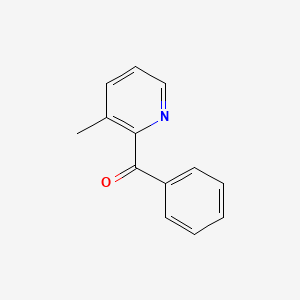

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B1315213.png)